molecular formula C17H16ClNO3 B4610847 (3-chlorophenyl)[1-(3-furoyl)-3-piperidinyl]methanone

(3-chlorophenyl)[1-(3-furoyl)-3-piperidinyl]methanone

Cat. No.: B4610847
M. Wt: 317.8 g/mol
InChI Key: BRIVAYAPIMMPEZ-UHFFFAOYSA-N
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Description

(3-chlorophenyl)[1-(3-furoyl)-3-piperidinyl]methanone is a useful research compound. Its molecular formula is C17H16ClNO3 and its molecular weight is 317.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.0818711 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies

Research has focused on developing efficient synthesis methods for related compounds, highlighting the importance of finding versatile and high-yield approaches. For example, the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride through a process involving amidation, Friedel-Crafts acylation, and hydration demonstrates a method that could potentially be adapted for the synthesis of "(3-chlorophenyl)[1-(3-furoyl)-3-piperidinyl]methanone" (Zheng Rui, 2010).

Biological Evaluation

Novel pyrazoline and pyridinyl methanone derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. Microwave irradiation methods were found to be effective, suggesting that compounds with a similar structure to "this compound" could also be explored for biological activities (P. Ravula, V. Babu, et al., 2016).

Structural Studies

The crystal structure of related compounds provides valuable information on molecular interactions and conformation. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds. The adduct formation and structural characterization of chlorophenyl and hydroxypiperidinyl methanones, for instance, reveal intricate details about molecular conformations and interactions (B. Revathi, D. Reuben Jonathan, et al., 2015).

Properties

IUPAC Name

(3-chlorophenyl)-[1-(furan-3-carbonyl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c18-15-5-1-3-12(9-15)16(20)13-4-2-7-19(10-13)17(21)14-6-8-22-11-14/h1,3,5-6,8-9,11,13H,2,4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIVAYAPIMMPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=COC=C2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.